molecular formula C19H17N3O3S B2547893 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1286710-62-0

5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2547893
CAS No.: 1286710-62-0
M. Wt: 367.42
InChI Key: XLSCXVFLFNRJFY-UHFFFAOYSA-N
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Description

The compound 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide (hereafter referred to by its full IUPAC name) is a heterocyclic carboxamide derivative featuring an isoxazole core substituted at the 3-position with a carboxamide group and at the 5-position with a furan-2-yl moiety. The carboxamide nitrogen atoms are further substituted with a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. This structural complexity introduces multiple aromatic heterocycles (furan, pyrrole, thiophene) that may influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-21-8-2-5-14(21)12-22(13-15-6-4-10-26-15)19(23)16-11-18(25-20-16)17-7-3-9-24-17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSCXVFLFNRJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C19_{19}H17_{17}N3_{3}O3_{3}S
Molecular Weight 367.4 g/mol
CAS Number 1286710-62-0

The biological activity of isoxazole derivatives, including the compound , can be attributed to their ability to interact with various biological targets. Isoxazoles are known for their antitumor , antiviral , and anti-inflammatory properties. The specific mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Isoxazole derivatives often exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to the target compound have shown significant activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, demonstrating lower toxicity towards normal cells .
  • Regulation of Immune Functions : Some isoxazole derivatives act as modulators of immune responses, enhancing the body's ability to combat tumors and infections .
  • Enzyme Inhibition : Many compounds within this class inhibit specific enzymes involved in cancer progression, such as protein tyrosine phosphatases and various kinases .

Anticancer Activity

A study evaluating the cytotoxic properties of various isoxazole derivatives found that many exhibited potent activity against cancer cell lines. The following table summarizes the IC50 values for selected compounds:

Compound IDIC50 (µM)Cell LineActivity Level
56.3HCT-116Very Strong
119.7HCT-116Very Strong
128.2HCT-116Very Strong
144.4HCT-116Very Strong
58.0PC3Strong
1118.0PC3Moderate

These findings indicate that the compound has a promising profile for further development as an anticancer agent .

Anti-inflammatory and Other Activities

Isoxazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce inflammatory markers in activated macrophages and other immune cells . Additionally, their antiviral potential has been explored, with some derivatives demonstrating efficacy against viral infections by inhibiting viral replication pathways .

Case Studies

  • Case Study on Colorectal Cancer : A recent study highlighted the effectiveness of a series of isoxazole derivatives in inhibiting HCT-116 cell proliferation, revealing that certain modifications in the molecular structure enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .
  • Antiviral Activity Against SARS-CoV-2 : A computational study assessed various heterocyclic compounds, including isoxazoles, for potential activity against SARS-CoV-2. The results indicated that specific modifications could enhance binding affinity to viral proteins, suggesting a pathway for therapeutic development .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₆H₁₅N₃O₂S
  • Molecular Weight : Approximately 315.37 g/mol

Structural Features

The compound integrates several heterocyclic components:

  • Furan Ring : Contributes to its reactivity and biological interactions.
  • Pyrrole Moiety : Known for its role in various biological systems.
  • Thiophene Group : Adds to the compound's electronic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Properties

Studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways makes it a candidate for further investigation as a chemotherapeutic agent. In vitro studies suggest that modifications in the molecular structure can enhance cytotoxicity against specific cancer cell lines.

Enzyme Inhibition

The compound may function as an inhibitor of certain enzymes involved in disease pathways, similar to other derivatives that mimic diphosphate structures crucial for bacterial survival. This property is particularly relevant in the development of new antibiotics .

Synthesis of Heterocyclic Compounds

The synthesis of this compound can be approached through various chemical reactions involving furan and pyrrole derivatives, which are known for their versatility in forming complex heterocycles. These synthetic routes often yield compounds with enhanced biological activities .

Anticancer Studies

A notable study evaluated the cytotoxicity of related compounds against various cancer cell lines, revealing that structural modifications significantly impacted their effectiveness. For example:

  • Compounds with electron-donating groups displayed enhanced activity against breast and colon cancer cells.
  • Mechanistic studies indicated that these compounds could activate mitochondrial pathways leading to apoptosis.

Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria:

  • The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • The results suggested that the furan and thiophene moieties play a critical role in enhancing the antimicrobial properties through synergistic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Carboxamide Family

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

This compound (reported in ) shares the isoxazole-carboxamide scaffold but differs in substituents:

  • Isoxazole substitution : Methyl group at position 5 (vs. furan-2-yl in the target compound).
  • Carboxamide substitution : A single 1,3-thiazol-2-yl group (vs. dual substitutions with pyrrole and thiophene derivatives).

Key Implications :

  • Simpler substitution patterns may improve synthetic accessibility but reduce binding specificity in biological systems .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

This complex carbamate (from ) shares a carboxamide-like backbone but incorporates additional functional groups (ureido, imidazolidinone).

Key Differences :

  • Core structure: Ureido and imidazolidinone moieties introduce hydrogen-bond donors/acceptors absent in the target compound.
  • Pharmacological relevance : Such groups are common in protease inhibitors or kinase modulators, suggesting divergent therapeutic applications compared to the isoxazole-centric target molecule .

Physicochemical and Electronic Properties

Property Target Compound 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Molecular Weight ~411.45 g/mol (estimated) 249.28 g/mol
Heterocycles Furan, pyrrole, thiophene, isoxazole Thiazole, isoxazole
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity)
Hydrogen Bonding 2 acceptors, 1 donor 3 acceptors, 1 donor

Analysis :

  • The target compound’s higher molecular weight and additional heterocycles may reduce solubility in aqueous media but improve membrane permeability.
  • Thiophene and pyrrole substituents could enhance π-π stacking in hydrophobic binding pockets, whereas the thiazole-containing analogue may prioritize dipole-dipole interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves three key steps:

Isoxazole Ring Formation : Cyclization of precursors like β-keto esters or nitriles under acidic/basic conditions (e.g., using HCl or KOH) to form the isoxazole core .

Functionalization of Heterocyclic Substituents :

  • Thiophene introduction via Friedel-Crafts acylation with thiophene-2-carbonyl chloride.
  • N-Alkylation of the pyrrole and thiophene moieties using methyl iodide or benzyl halides in the presence of a base like K₂CO₃ .

Coupling Reactions : Oxalyl chloride or carbodiimide-mediated amide bond formation to link the isoxazole and substituted amine groups .
Optimization Tips : Use polar aprotic solvents (DMF, acetonitrile) for coupling steps and recrystallization (ethanol/DMF mixtures) for purification .

Advanced: How can regioselectivity challenges during isoxazole cyclization be addressed?

Methodological Answer:
Regioselectivity in isoxazole synthesis is influenced by:

  • Precursor Design : Use β-keto esters with electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization toward the desired 3-carboxamide position .
  • Catalytic Control : Employ transition metals (e.g., CuI) to stabilize intermediates and favor 5-substitution on the isoxazole ring .
  • Reaction Monitoring : Real-time NMR or LC-MS can identify byproducts (e.g., 4-substituted isomers), enabling adjustments in temperature or stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrole methyl at δ 3.6 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and isoxazole C=N (~1570 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~424) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of DMSO/water mixtures to obtain single crystals .
  • SHELX Refinement : Apply the SHELXL package for high-resolution structure determination, particularly for disordered thiophene/pyrrole moieties .
  • Validation Tools : Check for R-factor convergence (<5%) and electron density maps to confirm bond angles/rotamers .

Basic: What in vitro assays are suitable for evaluating its anticancer activity?

Methodological Answer:

  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death .
  • Selectivity : Compare IC₅₀ values in normal cells (e.g., HEK293) to assess therapeutic index .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications : Replace the furan with thiazole to enhance π-π stacking with biological targets .
  • Substituent Analysis :
    • Methyl on pyrrole improves metabolic stability (logP reduction by ~0.5 units) .
    • Thiophene substitution (e.g., 5-Cl) increases cytotoxicity by 2-fold in colorectal cancer models .
  • Computational Modeling : DFT calculations predict charge distribution, while molecular docking (AutoDock Vina) identifies binding poses in kinase domains .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting assay results .
  • Assay Conditions : Standardize protocols (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Target Validation : Confirm mechanism via siRNA knockdown of suspected targets (e.g., EGFR or PI3K) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (≈2.8), solubility (≈20 μM), and CYP450 interactions .
  • Bioavailability Radar : Polar surface area (<140 Ų) and rotatable bonds (<5) indicate moderate oral absorption .

Advanced: How does the compound’s electronic profile influence its reactivity?

Methodological Answer:

  • HOMO-LUMO Analysis : DFT (B3LYP/6-31G*) shows furan’s HOMO (-6.2 eV) facilitates electrophilic substitution at the 5-position .
  • Solvent Effects : Dielectric constants of DMSO stabilize charge-separated intermediates during amide coupling .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .
  • Prodrug Design : Mask the carboxamide as an ester to reduce off-target effects .
  • In Vivo Models : Use zebrafish embryos for rapid toxicity screening before rodent studies .

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